molecular formula C16H22N2O3 B5319600 1-(2,4-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea

1-(2,4-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea

Cat. No.: B5319600
M. Wt: 290.36 g/mol
InChI Key: FRNYBJLBQAMHKU-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea is a synthetic organic compound that belongs to the class of ureas Ureas are a group of compounds characterized by the presence of a carbonyl group attached to two amine groups

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-6-16(7-2,8-3)18-15(19)17-13-10-9-12(20-4)11-14(13)21-5/h1,9-11H,7-8H2,2-5H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNYBJLBQAMHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with an isocyanate derivative. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors, precise temperature control, and purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxyphenyl)-3-phenylurea: Similar structure but lacks the ethylpent-1-yn-3-yl group.

    1-(2,4-Dimethoxyphenyl)-3-(3-methylbut-1-yn-3-yl)urea: Similar but with a different alkyne substituent.

Uniqueness

1-(2,4-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea is unique due to its specific substituents, which can influence its reactivity and interactions with other molecules

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